![molecular formula C27H14N4NiO4 B13743979 4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) CAS No. 205057-15-4](/img/structure/B13743979.png)
4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) is a complex organic compound that features a nickel ion coordinated with a naphthalene-based ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) typically involves the condensation of 2-oxidonaphthalen-1-ylmethylideneamino with 1,2-dicyanoethene in the presence of a nickel(2+) salt. The reaction is carried out under anhydrous conditions, often in methanol, and requires refluxing for 1.5 to 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nickel.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its coordination environment.
Substitution: Ligand substitution reactions can occur, where the naphthalene-based ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange can be facilitated by using various donor ligands under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of nickel complexes, while reduction could produce nickel(0) species.
Wissenschaftliche Forschungsanwendungen
4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination environment.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in materials science for developing new materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism by which 4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) exerts its effects involves coordination chemistry. The nickel ion interacts with various molecular targets, influencing pathways related to electron transfer and catalysis. The naphthalene-based ligand plays a crucial role in stabilizing the nickel ion and facilitating its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Known for its analgesic and anti-inflammatory properties.
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis as a boron reagent.
Uniqueness
What sets 4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) apart is its unique naphthalene-based ligand, which provides distinct electronic and steric properties. This makes it particularly effective in catalysis and materials science applications.
Eigenschaften
CAS-Nummer |
205057-15-4 |
|---|---|
Molekularformel |
C27H14N4NiO4 |
Molekulargewicht |
517.1 g/mol |
IUPAC-Name |
4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+) |
InChI |
InChI=1S/C27H16N4O4.Ni/c28-12-23(30-14-21-18-7-3-1-5-16(18)9-10-25(21)32)24(13-29)31-15-22-19-8-4-2-6-17(19)11-20(26(22)33)27(34)35;/h1-11,14-15,32-33H,(H,34,35);/q;+2/p-2/b24-23-,30-14?,31-15?; |
InChI-Schlüssel |
WKWFSMXUDZXXHT-QMEUCFOVSA-L |
Isomerische SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2C=N/C(=C(/C#N)\N=CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-])/C#N)[O-].[Ni+2] |
Kanonische SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2C=NC(=C(C#N)N=CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-])C#N)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
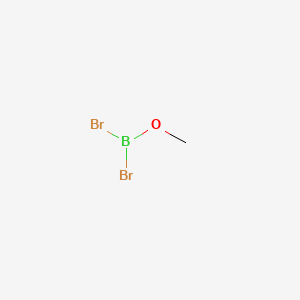
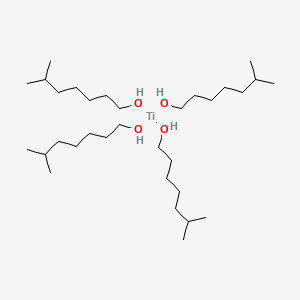
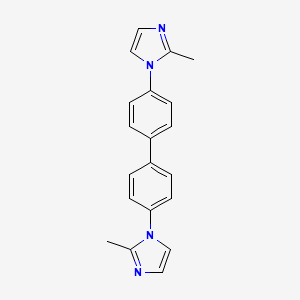
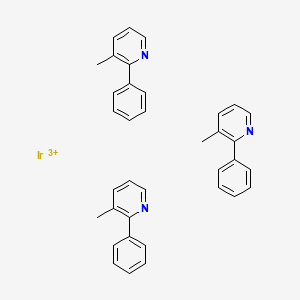
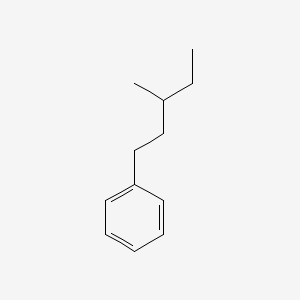

![2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine](/img/structure/B13743927.png)
![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13743934.png)
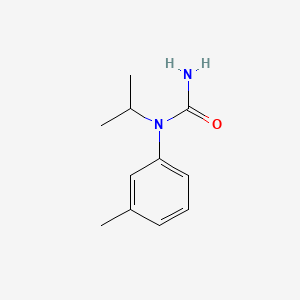

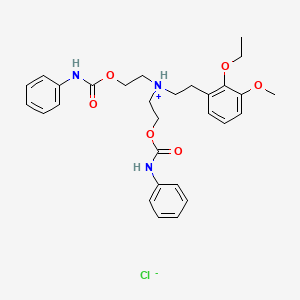
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)
